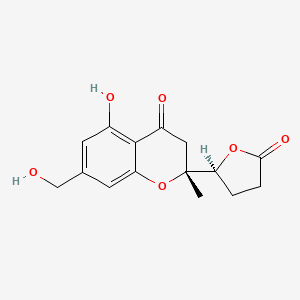

Lachnone C

CAS No.:

Cat. No.: VC1874452

Molecular Formula: C15H16O6

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O6 |

|---|---|

| Molecular Weight | 292.28 g/mol |

| IUPAC Name | (2R)-5-hydroxy-7-(hydroxymethyl)-2-methyl-2-[(2S)-5-oxooxolan-2-yl]-3H-chromen-4-one |

| Standard InChI | InChI=1S/C15H16O6/c1-15(12-2-3-13(19)20-12)6-10(18)14-9(17)4-8(7-16)5-11(14)21-15/h4-5,12,16-17H,2-3,6-7H2,1H3/t12-,15+/m0/s1 |

| Standard InChI Key | UTMLPTPULBHGMZ-SWLSCSKDSA-N |

| Isomeric SMILES | C[C@@]1(CC(=O)C2=C(C=C(C=C2O1)CO)O)[C@@H]3CCC(=O)O3 |

| Canonical SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)CO)O)C3CCC(=O)O3 |

Introduction

Lactones: Structural Characteristics and Formation

Lactones constitute an important class of cyclic organic esters, typically formed through the reaction of a carboxylic acid group with a hydroxyl group or halogen atom present within the same molecule . These compounds feature a characteristic cyclic structure containing an ester bond, which contributes to their unique chemical properties and reactivity profiles.

The formation of lactones often occurs spontaneously, particularly for γ- and δ-lactones (containing five- and six-membered rings, respectively), which can form through the loss of water from corresponding hydroxy acids . This process may occur spontaneously even in aqueous solutions, indicating the thermodynamic favorability of these cyclic structures under certain conditions. For larger lactone rings, containing between 7 and 24 atoms, specialized preparation methods involving slow distillation of appropriate hydroxy acids under significantly reduced pressure are typically employed .

Classification Based on Ring Size

Lactones are commonly classified based on the size of their ring structure, with each category exhibiting distinct physical and chemical properties:

Modern Synthesis Methods

Yu's Method for Lactone Synthesis

Recent advancements in synthetic chemistry have significantly expanded our capability to produce complex lactone structures. Notably, researchers at Scripps Research have developed innovative methods for the synthesis of lactones from dicarboxylic acids, which represent relatively inexpensive starting materials . This approach employs C-H activation strategies that enable precise control over reaction sites, allowing for the targeted synthesis of specific lactone structures.

The methodology developed by Yu and colleagues offers several advantages:

-

It enables C-H activation at positions two and three carbons away from a carboxyl group

-

It provides the freedom to select between different reaction sites

-

It allows the retention of a functional carboxyl group for further modifications

-

It facilitates access to new chemical spaces for drug discovery applications

The practical utility of this synthetic approach has been demonstrated through the successful synthesis of complex natural lactones, including myrotheciumone A and pedicellosine, starting from readily available dicarboxylic acids .

Specific Lactone Examples from Scientific Literature

Ircinianin Lactones

Marine sponges of the genus Ircinia represent a rich source of diverse lactone compounds. Two notable examples are ircinianin lactones B and C, which were isolated from the marine sponge Ircinia wistarii . These compounds belong to the ircinianin-type sesterterpenoids and feature modified oxidation patterns compared to other members of this compound family .

The structural characterization of ircinianin lactones required sophisticated analytical approaches due to their labile nature. Researchers employed a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS), one-dimensional and two-dimensional nuclear magnetic resonance (NMR) techniques, computational chemistry, and quantum-mechanical calculations to definitively establish their structures .

Biological screening of these compounds revealed that ircinianin (a related compound) demonstrates moderate antiprotozoal activity against Plasmodium falciparum (IC₅₀ 25.4 μM) and Leishmania donovani (IC₅₀ 16.6 μM), suggesting potential therapeutic applications for this class of compounds .

Classification of Terpene-Based Lactones

Terpene-based lactones, particularly those derived from marine sponges of the genus Ircinia, can be categorized into linear and polycarbocyclic forms . The linear class encompasses several compound families including variabilins, ircinialactams, irciformonins, and ircinins. These compounds typically feature a distinctive linear alkyl-diene motif combined with heterocyclic subunits such as furan, lactone, lactam, and/or tetronic acid groups .

In contrast, the cyclic group is characterized by a carbocyclic core skeleton, often attached to a linear (sometimes diene-containing) alkyl moiety with a furan, lactam, lactone, or tetronic acid group at its terminus . This structural diversity contributes to the broad range of biological activities observed among these compounds.

Biological Significance and Applications

Pharmaceutical Applications

Lactones demonstrate considerable importance in pharmaceutical applications, with several compounds showing promising bioactivities. For instance, ircinianin has demonstrated moderate antiprotozoal activity against Plasmodium falciparum and Leishmania donovani, suggesting potential applications in the treatment of malaria and leishmaniasis .

Additionally, certain lactone derivatives have been identified as selective modulators of glycine receptors (GlyR). Research conducted by the Capon Group revealed that some lactone derivatives selectively act as either α1 or α3 GlyR potentiators, highlighting their potential relevance in the development of therapeutics targeting neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume